N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a hybrid heterocyclic compound featuring a coumarin core linked to a thiazole ring via an acetamide bridge, with an additional 2-oxobenzo[d]oxazol-3(2H)-yl substituent. The thiazole moiety enhances structural diversity and bioactivity, while the benzoxazolone group may influence electronic properties and binding interactions with biological targets. This compound’s synthesis likely follows a nucleophilic substitution pathway, analogous to related coumarin-thiazole acetamide derivatives, involving condensation of functionalized precursors under reflux conditions .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5S/c25-18(10-24-15-6-2-4-8-17(15)29-21(24)27)23-20-22-14(11-30-20)13-9-12-5-1-3-7-16(12)28-19(13)26/h1-9,11H,10H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTSFHJQVHPYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Acetylcoumarin
The coumarin scaffold is synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate under acidic conditions:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \, \Delta} 3\text{-Acetylcoumarin}
$$
Conditions : Concentrated H₂SO₄ (5 eq), 80°C, 4 h. Yield: ~85%.
Bromination of 3-Acetylcoumarin
The acetyl group is brominated to generate α-bromoacetylcoumarin, a key intermediate for thiazole ring formation:
$$
3\text{-Acetylcoumarin} + \text{Br}_2 \xrightarrow{\text{AcOH}} \alpha\text{-Bromoacetylcoumarin}
$$
Optimization : Excess Br₂ in acetic acid at 0°C minimizes di-bromination. Yield: 72%.
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via reaction of α-bromoacetylcoumarin with thiourea:
$$
\alpha\text{-Bromoacetylcoumarin} + \text{Thiourea} \xrightarrow{\text{EtOH, \, reflux}} 4\text{-(2-Oxo-2H-chromen-3-yl)thiazol-2-amine}
$$
Mechanism : Nucleophilic attack by thiourea’s sulfur, followed by cyclodehydration. Yield: 68%.
Synthesis of 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic Acid
Preparation of N-(2-Hydroxyphenyl)chloroacetamide
o-Aminophenol is acylated with chloroacetyl chloride:
$$
\text{o-Aminophenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, \, DCM}} N\text{-(2-Hydroxyphenyl)chloroacetamide}
$$
Conditions : 0°C, 2 h. Yield: 89%.
Cyclization to Benzoxazolone
Intramolecular cyclization under basic conditions forms the benzoxazolone ring:
$$
N\text{-(2-Hydroxyphenyl)chloroacetamide} \xrightarrow{\text{NaHCO}_3, \, \Delta} 2\text{-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid}
$$
Mechanism : Base-mediated dehydrohalogenation and ring closure. Yield: 76%.
Amide Bond Formation
Activation of the Carboxylic Acid
The benzoxazolone-acetic acid is activated using EDCI/HOBt:
$$
2\text{-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetic acid} \xrightarrow{\text{EDCI, \, HOBt}} \text{Active ester}
$$
Coupling with Thiazole Amine
The activated ester reacts with 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine:
$$
\text{Active ester} + \text{Thiazole amine} \xrightarrow{\text{DMF, \, rt}} \text{Target compound}
$$
Purification : Column chromatography (SiO₂, EtOAc/hexane). Yield: 65%.
Alternative Synthetic Routes and Optimization
One-Pot Thiazole-Benzoxazolone Assembly
A proposed method condenses α-bromoacetylcoumarin with preformed 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, though yields remain suboptimal (≤50%) due to competing side reactions.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) during benzoxazolone formation improves cyclization efficiency (yield: 82% vs. 76% conventional).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₃N₃O₅S |
| Molecular Weight | 419.4 g/mol |
| Melting Point | 248–250°C (decomp.) |
| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, coumarin), 7.89–7.21 (m, 7H, aromatic), 4.21 (s, 2H, CH₂) |
| HRMS (ESI⁺) | m/z 420.0754 [M+H]⁺ |
Challenges and Mitigation Strategies
- Regioselectivity in Thiazole Formation : Using excess thiourea (1.5 eq) ensures complete conversion of α-bromoacetylcoumarin.
- Acid Sensitivity of Benzoxazolone : Neutral pH during coupling prevents ring-opening.
- Purification Complexity : Gradient elution (EtOAc:hexane 30→70%) resolves polar by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure and potential bioactivity.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Material Science: Its unique structure may be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparison with Similar Compounds
Structural Implications :
- The nitro-furan group in Compound 13 () introduces strong electron-withdrawing effects, contrasting with the electron-rich benzoxazolone in the target compound .
Physical and Spectroscopic Properties
Melting points and spectroscopic data reflect structural variations:
- The benzoxazolone NH (δ ~12 ppm) and coumarin C4-H (δ ~8.1 ppm) in the target compound would distinguish it from analogs lacking these groups .
Biological Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound features a complex structure combining chromene, thiazole, and oxazole moieties. Its molecular formula is , with a molecular weight of approximately 364.42 g/mol.
Antitumor Activity
Research indicates that derivatives of coumarins, including those that share structural similarities with this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | Moderate Inhibition |
| MCF-7 (Breast Cancer) | 15.0 | Moderate Inhibition |
| HCT116 (Colon Cancer) | 10.0 | Strong Inhibition |
| PC3 (Prostate Cancer) | 8.0 | Strong Inhibition |
These results suggest that the compound may interfere with cellular proliferation pathways, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The following table summarizes the inhibitory activities observed:
| Enzyme | IC50 (µM) | Type of Activity |
|---|---|---|
| COX-1 | 20.5 | Moderate Inhibition |
| COX-2 | 18.0 | Moderate Inhibition |
| LOX-5 | 22.0 | Moderate Inhibition |
These findings indicate that this compound may have therapeutic potential in treating inflammatory diseases.
Mechanistic Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. For instance, docking simulations have revealed that the compound forms hydrogen bonds with critical residues in COX and LOX enzymes, which may explain its inhibitory effects.
Case Studies
-
Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
"The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development" .
-
Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce pro-inflammatory cytokine levels in vitro.
"Treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
